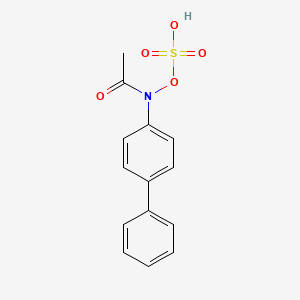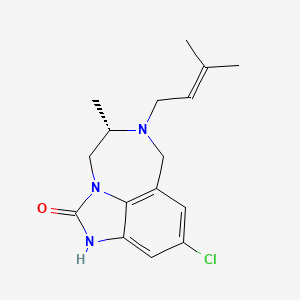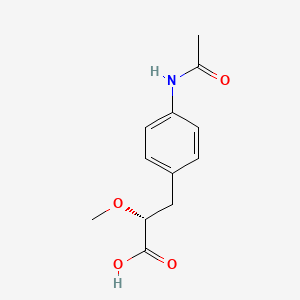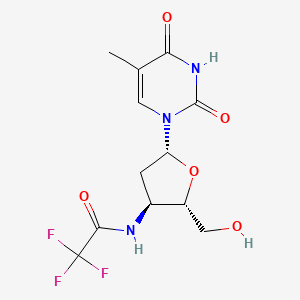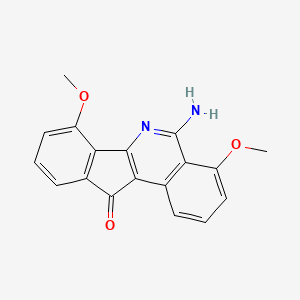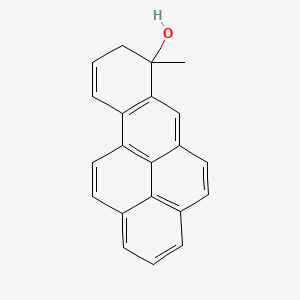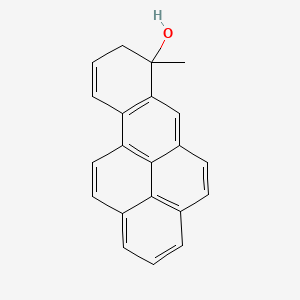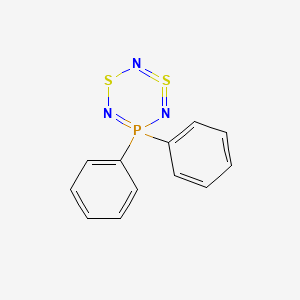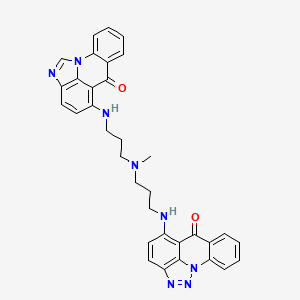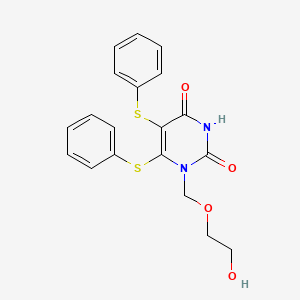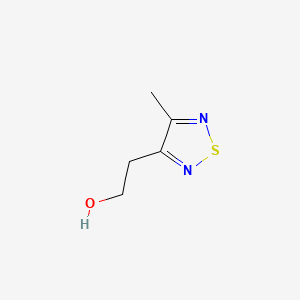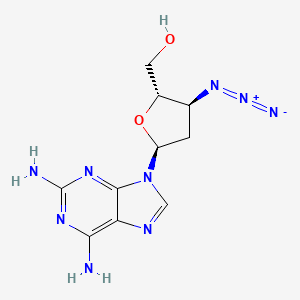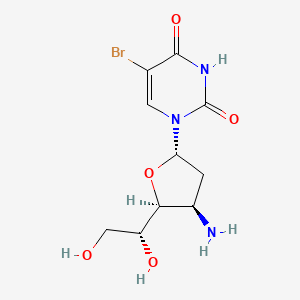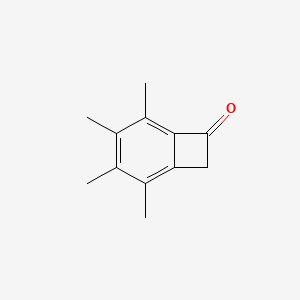
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one: is an organic compound with the molecular formula C12H14O This compound is characterized by its bicyclic structure, which includes a fused ring system with four methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dimethylcyclohexadiene derivatives, which undergo cyclization in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While specific medical applications are still under investigation, the compound’s potential as a pharmacophore for drug development is being explored. Its unique structure may offer new avenues for the design of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one exerts its effects depends on the specific context of its use. In chemical reactions, its bicyclic structure allows for unique reactivity patterns, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to observable biological effects.
Comparación Con Compuestos Similares
- 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-one
- 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-ol
- 7,7-Dichloro-2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-triene
Comparison: Compared to these similar compounds, 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
6590-36-9 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C12H14O/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13/h5H2,1-4H3 |
Clave InChI |
LEISDCHDKZDVAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1C)CC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



